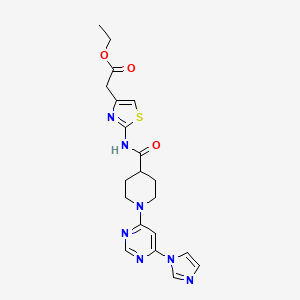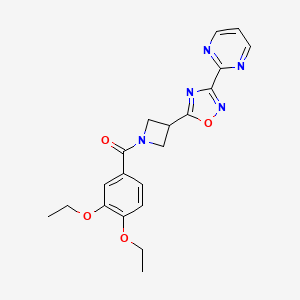
ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Hypoglycemic Agent Research
- Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative, shows potential as a dual-acting hypoglycemic agent, activating both glucokinase (GK) and PPARγ. Its efficacy in lowering glucose levels in normal mice post-oral glucose loading has been demonstrated (Song et al., 2011).
2. Novel Synthesis Methods
- Innovative methods for synthesizing derivatives of ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate have been developed, expanding the possibilities for creating new compounds with varied structures and potential applications (Mohamed, 2021).
3. Antimicrobial and Antifungal Applications
- Compounds synthesized from ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, a related compound, have shown promising antibacterial and antifungal activities, indicating potential applications in the treatment of infections (Shafi et al., 2021).
4. Antituberculosis Activity
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related compounds, have been synthesized and evaluated for their antituberculosis activity. One particular compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, suggesting its potential as an antituberculosis agent (Jeankumar et al., 2013).
5. Anticancer Research
- Novel pyrazolopyrimidines derivatives, which can be synthesized using a related compound, have demonstrated anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer treatment (Rahmouni et al., 2016).
6. Insecticidal Properties
- Compounds incorporating a thiadiazole moiety, synthesized from related precursors, have shown effectiveness as insecticidal agents against Spodoptera littoralis, suggesting potential applications in pest control (Fadda et al., 2017).
7. Benzodiazepine Receptor Research
- Research on ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2-(acylamino, acetoxy and hydroxy)acetates, similar compounds, has shown their ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, indicating potential applications in neurological research (Schmitt et al., 1997).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, some imidazoles can be irritants and have specific handling requirements2. Always refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their hazards and handling requirements.
Orientations Futures
The future directions in the study of these types of compounds could involve exploring their potential uses in pharmaceuticals, particularly given their wide range of biological activities. Further research could also investigate the synthesis of new derivatives and their potential applications.
Please note that this is a general overview and may not apply specifically to “ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate”. For detailed information on this specific compound, further research or consultation with a chemistry professional may be necessary.
Propriétés
IUPAC Name |
ethyl 2-[2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-30-18(28)9-15-11-31-20(24-15)25-19(29)14-3-6-26(7-4-14)16-10-17(23-12-22-16)27-8-5-21-13-27/h5,8,10-14H,2-4,6-7,9H2,1H3,(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBPHYVAMXROFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)



![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
